molecular formula C14H16F3NO B2571723 N-[3-[2-(Trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide CAS No. 2305474-67-1

N-[3-[2-(Trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide

Cat. No. B2571723
CAS RN: 2305474-67-1
M. Wt: 271.283
InChI Key: IORGDWURZKVTKV-UHFFFAOYSA-N
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Description

Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl (-CF3) group attached to a phenyl ring . They are often used in the synthesis of pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds typically consists of a phenyl ring with a trifluoromethyl group attached. The exact structure would depend on the specific compound .


Chemical Reactions Analysis

Trifluoromethylphenyl compounds can participate in a variety of chemical reactions. The trifluoromethyl group is electron-withdrawing, which can influence the reactivity of the phenyl ring .


Physical And Chemical Properties Analysis

Trifluoromethylphenyl compounds are generally characterized by high stability, strong electronegativity, and lipophilicity due to the presence of the trifluoromethyl group .

Mechanism of Action

The mechanism of action of a trifluoromethylphenyl compound would depend on its specific structure and the context in which it is used. For example, some trifluoromethylphenyl compounds are used as active ingredients in pharmaceuticals, where their mechanism of action would depend on the specific drug .

Safety and Hazards

The safety and hazards associated with a specific trifluoromethylphenyl compound would depend on its specific structure. Some general precautions when handling these compounds include avoiding inhalation or contact with skin and eyes .

Future Directions

The use of trifluoromethylphenyl compounds in pharmaceuticals and agrochemicals is a topic of ongoing research. Future directions may include the development of new synthetic methods and the discovery of new applications .

properties

IUPAC Name

N-[3-[2-(trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO/c1-4-13(19)18-10(3)9(2)11-7-5-6-8-12(11)14(15,16)17/h4-10H,1H2,2-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORGDWURZKVTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)C(C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[2-(Trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide

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